molecular formula C21H22ClNO4S B2965429 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 852438-18-7

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2965429
CAS No.: 852438-18-7
M. Wt: 419.92
InChI Key: WBICPQGJNVBBDZ-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)benzamide is a benzamide derivative featuring a 4-butoxy substituent on the aromatic ring and two N-linked groups: a 4-chlorophenyl moiety and a 1,1-dioxo-2,3-dihydrothiophen-3-yl (sulfolene) group. The 4-chlorophenyl group may enhance lipophilicity and influence binding interactions in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and benzamide motifs are pharmacologically relevant .

Properties

IUPAC Name

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICPQGJNVBBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzamide core: This can be achieved by reacting 4-chlorobenzoic acid with butylamine under appropriate conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Final assembly: The final compound is obtained by coupling the benzamide core with the thiophene moiety under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Benzamide 4-Butoxy, 4-Cl-C₆H₄, sulfolene Amide, sulfone, ether
2-Chloro-N-(1,1-dioxo-thiophen-3-yl)-... Acetamide 1,1-Dioxo-thiophen-3-yl, 4-methoxyphenyl Amide, sulfone, methoxy
Triazole derivatives [7–9] () 1,2,4-Triazole 4-X-Phenylsulfonyl, 2,4-difluorophenyl Triazole, sulfone, C=S
Example 53 () Pyrazolo-pyrimidine Fluoro-chromen, isopropylbenzamide Benzamide, fluorophenyl, ketone

Key Observations :

Sulfone Group: The target compound and ’s acetamide derivative both contain a sulfolene/sulfone group, which enhances polarity and oxidative stability compared to non-sulfonated analogs .

Amide vs.

Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with the 4-methoxy group in ’s analog. Chlorine’s electron-withdrawing nature could reduce electron density at the aromatic ring, affecting π-π stacking interactions in biological targets .

Spectroscopic Comparisons
  • IR Spectroscopy :
    • Target Compound: Expected C=O (amide I) stretch ~1660–1680 cm⁻¹ and sulfone S=O ~1300–1350 cm⁻¹.
    • Triazoles [7–9] (): Absence of C=O (confirmed cyclization) and C=S at 1247–1255 cm⁻¹ .
  • NMR : The sulfolene group’s protons (δ ~3.0–4.0 ppm for CH₂-SO₂) and 4-chlorophenyl aromatic signals (δ ~7.3–7.5 ppm) would distinguish the target from methoxy-containing analogs (δ ~3.8 ppm for OCH₃) .

Biological Activity

Molecular Formula

The molecular formula of 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of approximately 374.89 g/mol.

Structural Characteristics

The compound features:

  • A butoxy group which enhances lipophilicity.
  • A 4-chlorophenyl moiety that may influence its interaction with biological targets.
  • A thiophene ring which is known for its biological activity and potential in drug design.

Research indicates that compounds similar in structure to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with chlorophenyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the thiophene ring may contribute to this activity through modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : Similar structures have demonstrated effectiveness against bacterial strains, suggesting a potential role as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Activity Study : A study on a structurally similar compound revealed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells (PubMed ID: 6338366) .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of related compounds against multi-drug resistant bacteria, showcasing their potential as novel antibiotics (PubMed ID: 3539117) .
  • Toxicological Assessment : Toxicity studies indicated that while some derivatives showed promising activity, they also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles (PubChem) .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against drug-resistant bacteria
ToxicityCytotoxic effects at elevated concentrations

Comparison with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityToxicity Level
4-butoxy-N-(4-chlorophenyl)-N-(...)ModerateHighModerate
N-(acetoxymethyl)-4-chlorobenzamideHighLowLow
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)...LowModerateHigh

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